![molecular formula C21H18ClNO4 B3988632 4-chlorophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B3988632.png)
4-chlorophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Overview
Description
4-chlorophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a melting point of 198-202°C.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is not fully understood. However, it has been suggested that this compound may act as a modulator of various biological targets such as enzymes and receptors. For example, it has been reported that this compound may inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This inhibition may lead to an increase in the levels of acetylcholine, which may have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported that this compound may have antioxidant and anti-inflammatory activities, which may be beneficial in the treatment of various diseases such as cancer and cardiovascular disease. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chlorophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate in lab experiments is its relative ease of synthesis. This compound can be synthesized using simple and readily available starting materials and reagents. Additionally, this compound has been shown to have a wide range of potential applications in various fields. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain biological assays.
Future Directions
There are several future directions for the research on 4-chlorophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate. One possible direction is the investigation of its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another possible direction is the exploration of its potential as a building block in the synthesis of functional materials such as polymers and liquid crystals. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Scientific Research Applications
4-chlorophenyl 3-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been studied for its potential use as a building block in the synthesis of functional materials such as polymers and liquid crystals. In organic synthesis, this compound has been used as a reagent for the preparation of various compounds such as esters and amides.
properties
IUPAC Name |
(4-chlorophenyl) 3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4/c22-14-8-10-16(11-9-14)27-21(26)13-4-3-5-15(12-13)23-19(24)17-6-1-2-7-18(17)20(23)25/h3-5,8-12,17-18H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEALVYOHJGDZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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